CD38 inhibitor 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

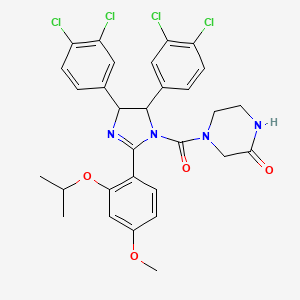

CD38 inhibitor 1 is a potent inhibitor of CD38, a multifunctional cell surface protein with receptor/enzymatic functions . It is selective for CD38 over other enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), and nicotinamide phosphoribosyltransferase (Nampt) when used at a concentration of 100 nM . It has been shown to increase NAD+ levels in mouse embryonic fibroblasts (MEFs) .

Synthesis Analysis

The synthesis of CD38 inhibitor 1 involves a total synthesis of the N1-IMP scaffold from adenine . The 5’-phosphate group is essential for useful activity .Molecular Structure Analysis

CD38 is a type II transmembrane glycoprotein composed of a single chain of 45 kDa, with three different domains: intracellular (20 amino acids), trans-membrane (23 amino acids), and extracellular (257 amino acids), with 2 to 4 N-linked oligosaccharide chains containing sialic acid residues .Chemical Reactions Analysis

CD38 inhibitor 1 interacts with the nicotinamide mononucleotide (NMN) binding site . The 8-NH2-N1-IMP is the most potent inhibitor and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .Physical And Chemical Properties Analysis

CD38 inhibitor 1 has a molecular formula of C22H27N3O3S and a molecular weight of 413.53 . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .科学的研究の応用

Antitumor Activity

CD38 inhibitor 1 has been shown to have antitumor activity. It modulates the intra- and extracellular functions of CD38, leading to antitumor activity . The inhibitor prevents the conversion of extracellular NAD+ to ADPR or cADPR in cancer cell lines and PBMCs . It also inhibits intracellular CD38 activity and elevates intracellular NAD+ levels in cultured human primary T cells .

Improvement of T Cell Fitness

The inhibitor has been shown to improve T cell fitness. Genetic knockout of CD38 prevents tumor growth and improves T cell fitness . The inhibitor prevents the conversion of extracellular NAD+ to ADPR or cADPR, which can impact T cell fitness and effector function .

Inhibition of CD38-Mediated Hydrolysis of cADPR

The inhibitor has been shown to inhibit CD38-mediated hydrolysis of cADPR . The 5′-phosphate group proved essential for useful activity . 8-NH2-N1-IMP is the most potent inhibitor (IC50 = 7.6 μM) and importantly HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .

Increase in NAD+ Levels

CD38 inhibitor 1 increases NAD+ levels in mouse embryonic fibroblasts (MEFs) . It also decreases glucose and insulin levels in an intraperitoneal glucose tolerance test in 2-year-old mice .

Regulation of CD4+/CD8+ Regulatory T Cell Functions

Experiments performed using specific inhibitors of CD38, CD39, and CD73 demonstrated that both pathways are crucial for CD4+/CD8+ regulatory T cell functions .

Prevention of Age-Related NAD+ Decline

A highly potent and specific CD38 inhibitor, 78c, prevents age-related NAD+ decline . Treatment of old mice with 78c improved physiological and metabolic parameters . Inhibition of CD38 promotes an increase in NAD+ and its precursors in tissue .

作用機序

Target of Action

CD38 Inhibitor 1 primarily targets the CD38 molecule , a multifunctional ecto-enzyme that metabolizes NAD+ and mediates nicotinamide dinucleotide (NAD+) and extracellular nucleotide homeostasis as well as intracellular calcium . CD38 is heavily expressed on malignant myeloma cells .

Mode of Action

CD38 Inhibitor 1 interacts with CD38 by binding to its active site, modulating its activity . This interaction prevents the conversion of extracellular NAD+ to ADP-ribose (ADPR) or cyclic ADPR (cADPR) in cancer cell lines and PBMCs . It also inhibits intracellular CD38 activity, elevating intracellular NAD+ levels .

Biochemical Pathways

CD38 plays a role in the regulation of immune cell differentiation, maturation, activation, and immune tolerance . It is involved in the regulation of migration, receptor-mediated adhesion by interaction with CD31 or hyaluronic acid, and signaling events . CD38 also has ectoenzymatic activity and is involved in the generation of nucleotide metabolites, which play a role in the control of intracellular calcium stores .

Pharmacokinetics

The pharmacokinetics of CD38 inhibitors, such as daratumumab, exhibit nonlinearity, as clearance decreases with higher doses and over time due to target-mediated effects . The approved dose of 16 mg/kg of daratumumab results in the saturation of 99% of the target at the end of weekly dosing in most patients, and high target saturation is maintained over time during the less frequent dosing schedule .

Result of Action

The inhibition of CD38 with CD38 Inhibitor 1 leads to changes in key metabolites playing an important role in immunomodulation . It prevents tumor growth and improves T cell fitness . It also has immunomodulatory effects via the elimination of CD38-positive immune suppressor cells, such as regulatory T cells (Tregs), regulatory B cells, and myeloid-derived suppressor cells .

Action Environment

The action of CD38 Inhibitor 1 can be influenced by environmental factors. For instance, CD38 is upregulated on cancer cells upon immune checkpoint inhibitor (ICI) therapy, driving ICI resistance . Therefore, the efficacy of CD38 Inhibitor 1 can be influenced by the presence of other therapies and the tumor microenvironment .

Safety and Hazards

将来の方向性

CD38-directed therapies have revolutionized the treatment landscape for multiple myeloma, leading to high rates of complete remission and increasing depth of response . Future research will focus on optimizing efficacy without compromising safety . The development of CD38-based combination therapies will contribute to further improvement in the outcome of patients .

特性

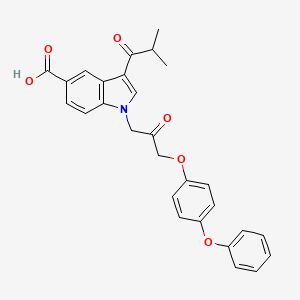

IUPAC Name |

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQALSOBHVEJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336660 |

Source

|

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1700637-55-3 |

Source

|

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)

![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)

![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)